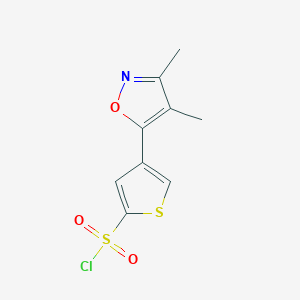

4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride” is a derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine . This class of compounds is promising for obtaining new biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves a reaction that leads to a single-stage method under very mild conditions . The reaction involves the use of a sulfochloride with cytisine in the presence of a pyridine base .Molecular Structure Analysis

The structure of the compound has been confirmed using 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this new derivative based on the cytisine alkaloid .Aplicaciones Científicas De Investigación

Chromatographic Analysis and Detection

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a related compound, is used as a chromophoric reagent for detecting amino acids at picomole levels. This application is significant in a single-column reverse-phase high-performance liquid chromatography system for analyzing modified amino acids such as dityrosine, phosphoserine, phosphothreonine, and phosphotyrosine in protein hydrolysates (Malencik, Zhao, & Anderson, 1990).

Synthesis of Antibiotic Derivatives

In the field of antibiotic synthesis, 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride-related compounds have been used in the multistep synthesis of dimethyl sulfomycinamate, an acidic methanolysis product of the sulfomycin family of thiopeptide antibiotics. This synthesis is crucial for developing novel antibiotics (Bagley et al., 2005).

Reactivity Studies

Studies on the reactivity of thiophene sulfonyl derivatives, including those similar to 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride, have been conducted. These studies involve reactions with amines, hydrazine, sodium azide, and various other compounds, contributing to our understanding of the chemical behavior of such molecules (Cremlyn et al., 1981).

Synthesis of Fluorescent Dyes

Compounds structurally related to 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride have been utilized in synthesizing fluorescent dyes. These dyes exhibit solvatochromic properties due to the push-pull electron transfer system, making them valuable for creating sensitive fluorescent probes for biological studies (Diwu et al., 1997).

Solid-State Photochemistry

Research in solid-state photochemistry has explored derivatives of 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride, such as 2,4-dimethyl-2-(thiophen-3-yl)-4-(thiophen-3-yl-S,S-dioxo)pentan-3-one. Such compounds demonstrate unexpected photochemical behaviors, enhancing our understanding of molecular interactions in the solid state (Resendiz et al., 2008).

Synthesis of Novel Compounds

The synthesis of new compounds using thiophene derivatives, including those similar to 4-(3,4-Dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride, has been explored for applications like photostabilizers in materials like poly(vinyl chloride). Such research contributes to the development of materials with enhanced stability and longevity (Balakit et al., 2015).

Mecanismo De Acción

Target of Action

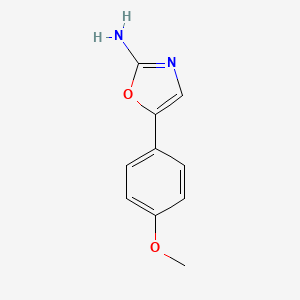

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins that play crucial roles in numerous biological processes .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the particular target and the structure of the oxazole derivative .

Biochemical Pathways

Oxazole derivatives have been shown to affect a wide range of biochemical pathways, often as a result of their interactions with various biological targets . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, as well as its overall pharmacokinetic profile .

Result of Action

Given the wide range of biological activities associated with oxazole derivatives, it is likely that this compound would have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Propiedades

IUPAC Name |

4-(3,4-dimethyl-1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c1-5-6(2)11-14-9(5)7-3-8(15-4-7)16(10,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVRAZYJYJYUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C2=CSC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

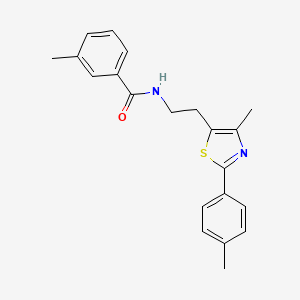

![1-{6-[2-(sec-butylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2919223.png)

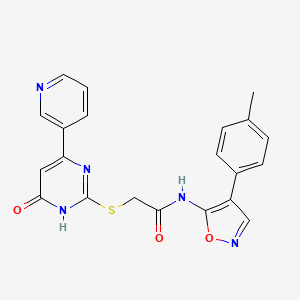

![(E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2919226.png)

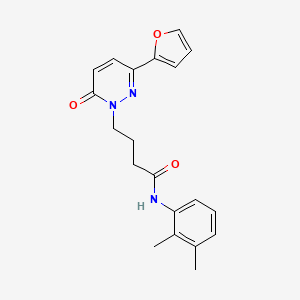

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2919236.png)

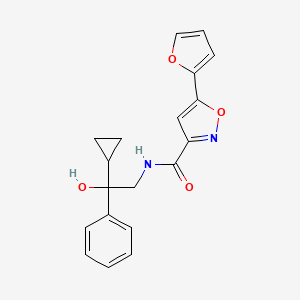

![1-[(2-Hydroxy-3-phenoxypropyl)amino]-3-phenoxypropan-2-ol](/img/structure/B2919242.png)